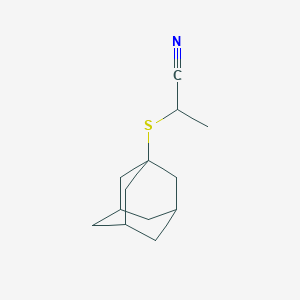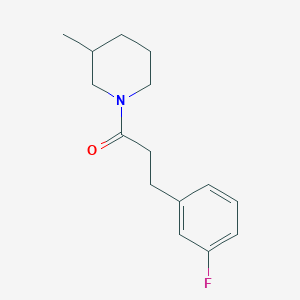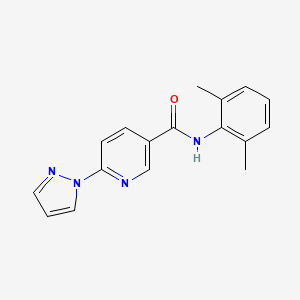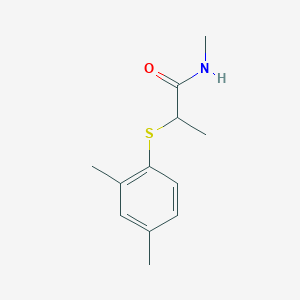
2-(1-Adamantylsulfanyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylsulfanyl)propanenitrile, also known as ADSN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADSN is a nitrile derivative of adamantane, a cyclic hydrocarbon that is known for its unique structural properties. ADSN has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile is not fully understood. However, it has been suggested that 2-(1-Adamantylsulfanyl)propanenitrile may act as an inhibitor of enzymes that are involved in the inflammatory response. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, which may make it a potential candidate for the development of anti-inflammatory drugs. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit potential anti-cancer properties, although further research is needed to fully understand its mechanism of action.
Advantages and Limitations for Lab Experiments
2-(1-Adamantylsulfanyl)propanenitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects, which may make it a useful tool for scientific research. However, there are also limitations to the use of 2-(1-Adamantylsulfanyl)propanenitrile in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile may exhibit toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(1-Adamantylsulfanyl)propanenitrile in scientific research. One potential direction is the development of anti-inflammatory drugs based on the structure of 2-(1-Adamantylsulfanyl)propanenitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile, which may lead to the development of new drugs and therapies. 2-(1-Adamantylsulfanyl)propanenitrile may also be used as a building block in the synthesis of new compounds with potential applications in various fields, including medicine and material science.
Synthesis Methods
2-(1-Adamantylsulfanyl)propanenitrile can be synthesized through a multi-step process that involves the reaction of 1-adamantyl mercaptan with acrylonitrile in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(1-Adamantylsulfanyl)propanenitrile. Other methods of synthesis have also been reported, including the reaction of 1-adamantyl mercaptan with cyanogen bromide, and the reaction of 1-adamantyl mercaptan with chloroacetonitrile.
Scientific Research Applications
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including adamantane-based ligands for metal complexes. 2-(1-Adamantylsulfanyl)propanenitrile has also been used as a building block in the synthesis of potential anti-cancer agents. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
properties
IUPAC Name |
2-(1-adamantylsulfanyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-9(8-14)15-13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFNZONEZUUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)





![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
